molecular formula C30H34N2O5S B11453597 Ethyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11453597
M. Wt: 534.7 g/mol
InChI Key: ITPXAAAZGIZNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a tetrahydroisoquinoline core, a structure commonly found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Carbamothioyl Group: The tetrahydroisoquinoline intermediate is then reacted with phenethyl isothiocyanate to introduce the carbamothioyl group.

    Etherification: The resulting compound undergoes etherification with ethyl 4-hydroxybenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to a thiol or amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, Ethyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antitumor effects due to its structural similarity to bioactive alkaloids.

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its complex structure and functional groups make it versatile for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can bind to receptors or enzymes, modulating their activity. The carbamothioyl group may interact with thiol-containing proteins, affecting their function. Overall, the compound’s effects are mediated through its ability to engage with multiple biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
  • 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Ethyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to the presence of the benzoate ester group, which can influence its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may enhance its pharmacological profile.

Properties

Molecular Formula

C30H34N2O5S

Molecular Weight

534.7 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-phenylethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H34N2O5S/c1-4-36-29(33)22-10-12-24(13-11-22)37-20-26-25-19-28(35-3)27(34-2)18-23(25)15-17-32(26)30(38)31-16-14-21-8-6-5-7-9-21/h5-13,18-19,26H,4,14-17,20H2,1-3H3,(H,31,38)

InChI Key

ITPXAAAZGIZNQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCC4=CC=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.